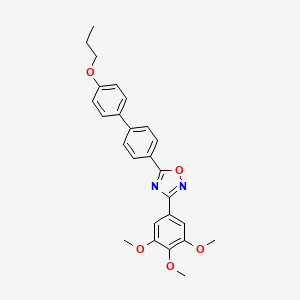
5-(4'-propoxy-4-biphenylyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4'-propoxy-4-biphenylyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBDT, and it is a member of the oxadiazole family of compounds. PBDT is a highly versatile compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of PBDT is not fully understood. However, it is believed that PBDT works by altering the electronic properties of the material it is deposited on. This alteration allows for improved charge transport, which leads to improved device performance.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PBDT. However, studies have shown that PBDT is non-toxic and does not have any significant side effects. This makes it an ideal material for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBDT is its excellent charge transport properties. This makes it an ideal material for use in electronic devices. However, PBDT is not soluble in many common solvents, which can make it difficult to work with in the laboratory.
List of
Zukünftige Richtungen
1. Further research into the mechanism of action of PBDT.
2. Development of new synthesis methods for PBDT.
3. Investigation into the use of PBDT in other electronic devices.
4. Exploration of PBDT's potential use in other fields, such as catalysis and sensing.
5. Development of new methods for depositing PBDT onto surfaces.
6. Investigation into the use of PBDT in combination with other materials to improve device performance.
7. Exploration of PBDT's potential use in biomedical applications, such as drug delivery and tissue engineering.
8. Investigation into the environmental impact of PBDT and the development of more sustainable synthesis methods.
Synthesemethoden
The synthesis of PBDT is a complex process that involves several steps. The most common method for synthesizing PBDT is through the reaction of 4-nitrophenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form 5-(4-nitrophenyl)-1,2,4-oxadiazole. This compound is then reacted with 4-bromoanisole to form 5-(4-bromo-4-nitrophenyl)-1,2,4-oxadiazole. Finally, the compound is reacted with sodium methoxide and 4-propoxybromobenzene to form PBDT.
Wissenschaftliche Forschungsanwendungen
PBDT has been extensively studied for its potential use in scientific research. One of the most significant applications of PBDT is in the field of organic electronics. PBDT has excellent charge transport properties, making it an ideal material for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.
Eigenschaften
IUPAC Name |
5-[4-(4-propoxyphenyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-5-14-32-21-12-10-18(11-13-21)17-6-8-19(9-7-17)26-27-25(28-33-26)20-15-22(29-2)24(31-4)23(16-20)30-3/h6-13,15-16H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYUAZCAFUCDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)
![4-({3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)morpholine](/img/structure/B5100448.png)
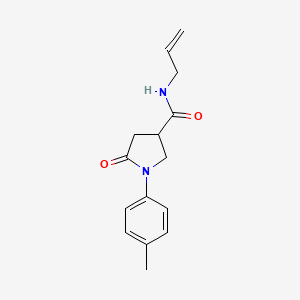
![6-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5100463.png)
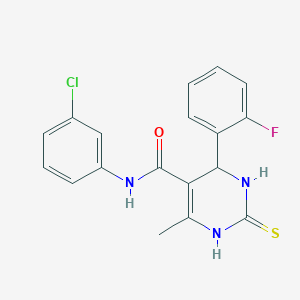
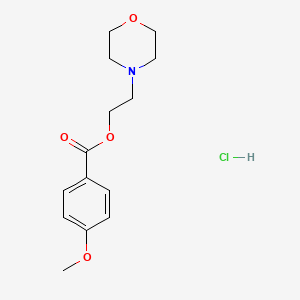
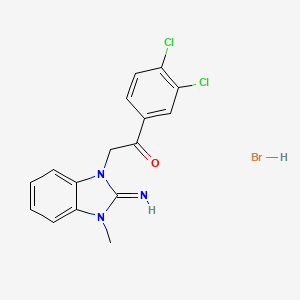
![methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
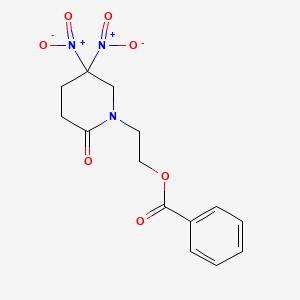

![N~2~-acetyl-N~1~-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B5100545.png)
![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)